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Introduction

The Alveolar Soft Part Sarcoma Chromosome Region, Candidate 1 (ASPSCR1), also known as
Tether containing UBX domain for GLUT4 (TUG), is a protein-coding gene implicated in crucial
cellular processes. In normal physiological contexts, ASPSCRL1 plays a key role in intracellular
protein transport and glucose homeostasis by tethering the glucose transporter GLUT4 within
intracellular vesicles.[1][2][3][4] Under insulin stimulation, ASPSCR1 is cleaved, facilitating the
translocation of GLUT4 to the plasma membrane and subsequent glucose uptake.[2][4][5][6]

In the context of oncology, ASPSCRL1 is notable for its involvement in a specific chromosomal
translocation, t(X;17)(p11;925), which results in the fusion of the ASPSCR1 gene with the
Transcription Factor E3 (TFE3) gene.[1] This fusion is a characteristic feature of Alveolar Soft
Part Sarcoma (ASPS), a rare and aggressive soft tissue tumor.[7][8] The resulting
ASPSCR1::TFE3 fusion protein acts as an aberrant transcription factor, driving the expression
of genes involved in proliferation, angiogenesis, and mitochondrial biology, thereby promoting
tumorigenesis.[9][10][11]

Quantitative Polymerase Chain Reaction (QPCR) is a highly sensitive and specific method for
the detection and quantification of mMRNA transcripts. This document provides detailed
application notes and protocols for the quantitative analysis of ASPSCR1 mRNA expression,
which is essential for understanding its physiological roles and its dysregulation in diseases
such as ASPS. Adherence to the Minimum Information for Publication of Quantitative Real-
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Time PCR Experiments (MIQE) guidelines is emphasized throughout these protocols to ensure

data accuracy and reproducibility.[12][13][14]

Data Presentation

The following tables summarize representative quantitative data for ASPSCR1 mRNA

expression analysis. These tables are intended to serve as a reference for expected results

and for comparative analysis.

Table 1: qPCR Primer Information

Forward Reverse Amplicon
Gene Symbol . . Reference
Primer (5'-3') Primer (5'-3') Length (bp)
GGCGCAGATAA
CTCCTCACGAA B
ASPSCR1 AGGAGAAGCT Not Specified [15]
G GTCTCGCAAGT
GAACATCATGG
ATAGGGATTCC
TBP ATCAGAACAAC 142 [16]
GGGAGTCAT
A
ACTTTTGGTAC
CCGCCAGGAC
YWHAZ ATTGTGGCTTC 103 [16]
AAACCAGTAT
AA
AGCACTGGAG
GCCACCAGTG
PPIA AGAAAGGATTT 104 [16]
CCATTATG
C
GGCAATGCGG GGTACCCACG
HMBS 125 [16]
CTGCAA CGAATCAC
CCTGGAGGAG TTGAGGACCTC
RPL13A AAGAGGAAAG TGTGTATTTGT 125 [12]
AGA CAA

Table 2: Representative gPCR Data for Relative ASPSCR1 Expression
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. . Housekee
Biologica . ACq AACq (vs. Fold
Sample ASPSCR1 ping
| (ASPSCR  Normal Change
Type . Cq Gene .
Replicate 1-TBP) Tissue) (2-AACq)
(TBP) Cq
Normal
] 28.5 24.2 4.3 0.0 1.0
Soft Tissue
Normal
] 28.8 24.5 4.3 0.0 1.0
Soft Tissue
Normal
] 28.6 24.3 4.3 0.0 1.0
Soft Tissue
ASPS
Tumor 1 241 24.3 -0.2 -4.5 22.6
Tissue
ASPS
Tumor 2 23.9 24.1 -0.2 -4.5 22.6
Tissue
ASPS
Tumor 3 24.3 24.4 -0.1 -4.4 21.1
Tissue
ASPS Cell
Line 1 225 23.8 -1.3 -5.6 48.5
(ASPS-1)
ASPS Cell
Line 2 22.7 24.0 -1.3 -5.6 48.5
(ASPS-1)
ASPS Cell
Line 3 22.6 23.9 -1.3 -5.6 48.5
(ASPS-1)

Note: Cq (Quantification Cycle) values are hypothetical and for illustrative purposes. Actual Cq
values will vary depending on the sample, RNA quality, and experimental conditions.
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Experimental Protocols
RNA Extraction

This protocol is designed for the extraction of high-quality total RNA from cell cultures and soft
tissues.

Materials:

TRIzol™ Reagent or similar phenol-based lysis solution

e Chloroform

* |sopropanol

» 75% Ethanol (in RNase-free water)

o RNase-free water

e Microcentrifuge tubes (1.5 mL, RNase-free)

o Pipettes and RNase-free filter tips

e Microcentrifuge (refrigerated)

e \ortex mixer

Protocol:

e Sample Homogenization:

o Cell Culture: For a 6-well plate, add 1 mL of TRIzol™ Reagent directly to each well after
removing the culture medium. Pipette the lysate up and down several times to
homogenize.

o Soft Tissue: Homogenize 50-100 mg of tissue in 1 mL of TRIzol™ Reagent using a
mechanical homogenizer.

e Phase Separation:
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o Incubate the homogenate for 5 minutes at room temperature to permit the complete
dissociation of nucleoprotein complexes.

o Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake
vigorously for 15 seconds.

o Incubate at room temperature for 2-3 minutes.

o Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into
a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous
phase containing the RNA.

e RNA Precipitation:
o Carefully transfer the upper agueous phase to a fresh RNase-free microcentrifuge tube.

o Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used for the initial
homogenization.

o Incubate at room temperature for 10 minutes.

o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the
side and bottom of the tube.

 RNA Wash:

o Discard the supernatant.

o Wash the RNA pellet once with 1 mL of 75% ethanol.

o Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
* RNA Solubilization:

o Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the
pellet as this will make it difficult to dissolve.

o Resuspend the RNA in 20-50 uL of RNase-free water by pipetting up and down.
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o Incubate at 55-60°C for 10-15 minutes to aid dissolution.

o Quantification and Quality Control:

o Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
An A260/A280 ratio of ~2.0 is indicative of pure RNA. The A260/A230 ratio should be >1.8.

o Assess RNA integrity by gel electrophoresis or using an automated electrophoresis
system (e.g., Agilent Bioanalyzer).

Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from total RNA.

Materials:

High-Capacity cDNA Reverse Transcription Kit or similar

Total RNA sample (1 pg)

Random primers or oligo(dT) primers

RNase-free water

Thermal cycler
Protocol:

o Reaction Setup: On ice, prepare the reverse transcription master mix in an RNase-free
microcentrifuge tube. For a 20 uL reaction, combine the following components:
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Component Volume
10x RT Buffer 2.0 uL
25x dNTP Mix (100 mM) 0.8 pL
10x RT Random Primers 2.0 uL
MultiScribe™ Reverse Transcriptase 1.0 uL
RNase Inhibitor 1.0 uL
Total RNA (up to 1 ug) X UL
Nuclease-free H20 to 20 pL

¢ Incubation:

o Gently mix the components and centrifuge briefly.

o Place the tubes in a thermal cycler and run the following program:

Step 4: 4°C hold

Step 1: 25°C for 10 minutes (Primer annealing)
Step 2: 37°C for 120 minutes (Reverse transcription)

Step 3: 85°C for 5 minutes (Enzyme inactivation)

o Storage: The resulting cDNA can be used immediately for gPCR or stored at -20°C.

Quantitative PCR (qPCR)

This protocol provides a general guideline for gPCR using a SYBR Green-based detection

method.

Materials:

e SYBR Green qPCR Master Mix
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» Forward and reverse primers for ASPSCR1 and housekeeping genes (10 puM stock)

o cDNA template

» Nuclease-free water

o PCR-compatible plates or tubes

e Real-time PCR detection system

Protocol:

o Reaction Setup: Prepare the gPCR reaction mix on ice. For a 20 L reaction, combine the
following components:

Component Volume Final Concentration
2x SYBR Green Master Mix 10 pL 1x

Forward Primer (10 uM) 0.5 uL 250 nM

Reverse Primer (10 uM) 0.5 puL 250 nM

cDNA Template (diluted) 2 uL ~10-50 ng
Nuclease-free H20 7 uL

e Thermocycling:

o Load the reactions into the real-time PCR instrument.

o Run the following general thermocycling program:

= |nitial Denaturation: 95°C for 10 minutes

» Cycling (40 cycles):

= Denaturation; 95°C for 15 seconds

= Annealing/Extension: 60°C for 60 seconds
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= Melt Curve Analysis: Follow the instrument's instructions for generating a melt curve to

verify product specificity.[17]
o Data Analysis:
o Determine the Quantification Cycle (Cq) for each reaction.
o Calculate the relative expression of ASPSCR1 using the AACq method:
1. Normalize to Housekeeping Gene: ACq = Cq(ASPSCR1) - Cqg(Housekeeping Gene)
2. Normalize to Control Sample: AACq = ACq(Test Sample) - ACq(Control Sample)

3. Calculate Fold Change: Fold Change = 2-AACq

Mandatory Visualizations
Experimental Workflow

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://pcrbio.com/app/uploads/qPCR-Technical-Guide-2022-LR-V3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Sample Preparation

-
.

)

C(

RNA Extraction & QC

)

cDNA S¥nthesis

(Reverse Transcriptior)

gPCR & Dvata Analysis

(

)

© 2025 BenchChem. All rights reserved. 10/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHH ey e o

Insulin-Stimulated State

Insulin Receptor

Activates

Unstimulated State

ASPSCRI1 (TUG)
(Intact)

Usp25m Protease

Mediates

Tethers Anchors tg

GLUT4 Storage Vesicle
(GSV)

Golgi Matrix TUG Cleavage

Releases GSV for

TUG N-terminus

(TUGUL) TUG C-terminus GLUT4 Translocation

Plasma Membrane

Facilitates

Glucose Uptake

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Chromosomal Translocation

Chromosome X
(TFE3 gene)

Chromosome 17
(ASPSCR1 gene)

t(X;17)(p11;925)

Oncogenic Fusion Protein

ASPSCRI1::TFE3
Fusion Gene

ASPSCRI1::TFE3
Fusion Protein

Aberrant
Transcription Factor

Tumorigenesis

Upregulation of
Target Genes

Cell Proliferation Angiogenesis

Alveolar Soft
Part Sarcoma

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b12382277?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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